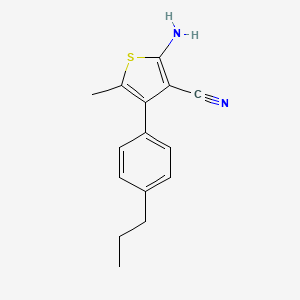

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-3-4-11-5-7-12(8-6-11)14-10(2)18-15(17)13(14)9-16/h5-8H,3-4,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBANQTNMICYSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350058 | |

| Record name | 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-79-6 | |

| Record name | 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-cyano-5-methylthiophene with 4-propylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert nitrile groups to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile

- 2-Amino-5-methylthiophene-3-carbonitrile

Uniqueness

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields.

Q & A

Q. What are the optimized synthetic routes for 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile, and how can purity be ensured?

Methodological Answer: The compound is synthesized via Gewald-3CR or similar multicomponent reactions. A typical procedure involves cyclization of ketones with cyanoacetamide derivatives in the presence of sulfur and a base (e.g., triethylamine). For purity:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Characterization: Confirm purity via HPLC (≥98%) and melting point analysis.

- Yield Optimization: Adjust reaction time (24–48 hr) and temperature (80–100°C) to balance yield (50–70%) and side-product formation .

Q. How are spectroscopic techniques (FT-IR, NMR) employed to characterize this compound?

Methodological Answer:

- FT-IR: Identify functional groups:

- C≡N stretch: ~2200–2250 cm⁻¹.

- NH₂ (primary amine): ~3300–3500 cm⁻¹ (asymmetric/symmetric stretches).

- Thiophene ring vibrations: ~700–800 cm⁻¹ .

- NMR: Assign peaks using ¹H and ¹³C spectra:

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- Software: Use Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set.

- Key Calculations:

- HOMO-LUMO gap: Predicts charge transfer (e.g., 4.2 eV for similar thiophenes) .

- Molecular Electrostatic Potential (MEP): Highlights nucleophilic (amine group) and electrophilic (carbonitrile) sites.

- NBO Analysis: Quantifies hyperconjugation (e.g., stabilization energy of 20–30 kcal/mol for lone pair interactions) .

Q. What strategies resolve contradictions in polymorph screening data?

Methodological Answer: Polymorphs (e.g., solvates, hydrates) are identified via:

- Crystallization Screening: Use solvents with varying polarity (e.g., DMSO, chloroform, ethanol) under slow evaporation.

- X-ray Diffraction: Compare unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å for Form I vs. a = 9.8 Å for Form II) .

- Thermal Analysis: DSC/TGA to detect phase transitions (e.g., melting point variation of 5–10°C between forms) .

Q. How is molecular docking used to evaluate anti-tubercular activity?

Methodological Answer:

- Target Protein: Enoyl-ACP reductase (InhA, PDB: 4TZK).

- Docking Software: AutoDock Vina or Schrödinger Glide.

- Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.